molecular formula C15H14N2O2S B024492 4-(3-Benzyl-thioureido)-benzoic acid CAS No. 109310-93-2

4-(3-Benzyl-thioureido)-benzoic acid

Cat. No.: B024492
CAS No.: 109310-93-2
M. Wt: 286.4 g/mol
InChI Key: UEAKQZPSSALVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Benzyl-thioureido)-benzoic acid is an organic compound that belongs to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-thioureido)-benzoic acid typically involves the reaction of 4-isothiocyanatobenzoic acid with benzylamine. The reaction is carried out in a suitable solvent such as dioxane at reflux temperature in the presence of a base like triethylamine . The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with benzylamine to form the desired thiourea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-thioureido)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-thioureido)-benzoic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyl-thioureido)-benzoic acid is unique due to its specific benzyl group, which can influence its biological activity and chemical reactivity. Compared to other thiourea derivatives, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

IUPAC Name

4-(benzylcarbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAKQZPSSALVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354787
Record name 4-(3-Benzyl-thioureido)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

109310-93-2
Record name 4-(3-Benzyl-thioureido)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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